An In-depth Technical Guide to the Molecular Structure of 2-Amino-2,5,5-trimethylhexanoic acid HCl
An In-depth Technical Guide to the Molecular Structure of 2-Amino-2,5,5-trimethylhexanoic acid HCl
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 2-Amino-2,5,5-trimethylhexanoic acid hydrochloride. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this synthetic amino acid derivative. This document moves beyond a simple recitation of facts to explain the underlying principles and experimental rationale, reflecting a field-proven perspective on molecular analysis.
Introduction: Unveiling a Novel Amino Acid Scaffold
2-Amino-2,5,5-trimethylhexanoic acid is a non-proteinogenic amino acid characterized by a quaternary α-carbon and a bulky tert-butyl group at the 5-position. Its hydrochloride salt form is typically employed to enhance stability and solubility. The unique steric hindrance around the α-carbon and the lipophilic side chain make this compound an intriguing building block for peptidomimetics and novel pharmaceutical agents. Understanding its precise molecular architecture is paramount for predicting its chemical behavior, designing derivatives, and elucidating its biological activity.
This guide will delve into the key structural features of 2-Amino-2,5,5-trimethylhexanoic acid HCl, propose a robust synthetic route, and detail the analytical methodologies required for its unambiguous characterization.
Molecular Structure and Stereochemistry
The fundamental structure of 2-Amino-2,5,5-trimethylhexanoic acid is defined by a hexanoic acid backbone with an amino group and a methyl group attached to the α-carbon (C2), and two methyl groups attached to C5.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 2-amino-2,5,5-trimethylhexanoic acid hydrochloride | |
| Molecular Formula | C9H20ClNO2 | Inferred from parent compound |
| Molecular Weight | 209.71 g/mol | Inferred from parent compound |
| CAS Number | 1509561-61-8 (free base) | [1] |
| Canonical SMILES | CC(C)(C)CCC(C)(C(=O)O)N.Cl | Inferred from parent compound |
| InChI | InChI=1S/C9H19NO2.ClH/c1-8(2,3)5-6-9(4,10)7(11)12;/h5-6,10H2,1-4H3,(H,11,12);1H | Inferred from parent compound |
Structural Diagram
The connectivity of atoms in the protonated form (hydrochloride salt) is illustrated below.
Caption: Molecular structure of 2-Amino-2,5,5-trimethylhexanoic acid hydrochloride.
Stereochemistry and Chirality
A critical feature of this molecule is the chiral center at the α-carbon (C2). The presence of four different substituents (a carboxyl group, an amino group, a methyl group, and the 4,4-dimethylpentyl chain) means that 2-Amino-2,5,5-trimethylhexanoic acid can exist as a pair of enantiomers, (S) and (R).
The synthesis of this compound without a chiral influence will result in a racemic mixture. For applications in drug development, it is often necessary to resolve this mixture to isolate the desired enantiomer, as the biological activity of enantiomers can differ significantly.
Proposed Synthesis and Purification
As no specific synthesis for this molecule is readily available in the literature, a robust and adaptable method based on well-established organic chemistry principles is proposed here. The Strecker synthesis is a classic and effective method for the preparation of α-amino acids.
Synthetic Pathway: A Modified Strecker Synthesis
Caption: Proposed synthetic workflow for 2-Amino-2,5,5-trimethylhexanoic acid HCl.
Step-by-Step Experimental Protocol
Step 1: Synthesis of the α-Aminonitrile
-
In a well-ventilated fume hood, a solution of 5,5-dimethyl-2-hexanone (1 equivalent) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Ammonium chloride (1.2 equivalents) and sodium cyanide (1.2 equivalents) are added to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment.
-
The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude α-aminonitrile.
Step 2: Hydrolysis to the Amino Acid Hydrochloride
-
The crude α-aminonitrile is transferred to a round-bottom flask, and concentrated hydrochloric acid is added.
-
The mixture is heated to reflux for 12-24 hours. This step hydrolyzes the nitrile to a carboxylic acid and the imine to an amine, which is protonated in the acidic medium.
-
After cooling to room temperature, the reaction mixture is washed with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.
-
The aqueous layer, containing the desired product, is then concentrated under reduced pressure to yield the crude 2-Amino-2,5,5-trimethylhexanoic acid hydrochloride as a solid.
Step 3: Purification and Recrystallization
-
The crude product is purified by recrystallization. A suitable solvent system, such as isopropanol/water or ethanol/ether, should be empirically determined.
-
The crude solid is dissolved in a minimum amount of the hot solvent mixture.
-
The solution is allowed to cool slowly to room temperature and then placed in an ice bath to promote crystallization.
-
The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
Chiral Resolution (Optional)
To obtain enantiomerically pure (S)- or (R)-2-Amino-2,5,5-trimethylhexanoic acid HCl, the racemic mixture can be resolved using several techniques:
-
Diastereomeric Salt Formation: Reaction of the racemic amino acid with a chiral resolving agent (e.g., (R)-(-)-mandelic acid or a chiral amine) to form diastereomeric salts, which can be separated by fractional crystallization.
-
Enzymatic Resolution: Utilizing an enzyme that selectively acts on one enantiomer.
-
Chiral Chromatography: Separation of the enantiomers on a chiral stationary phase using high-performance liquid chromatography (HPLC).
Analytical Characterization
A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of 2-Amino-2,5,5-trimethylhexanoic acid HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of the molecule.
¹H NMR (Expected Chemical Shifts in D₂O)
-
δ ~ 0.9 ppm (singlet, 9H): The three equivalent methyl groups of the tert-butyl moiety (-C(CH₃)₃).
-
δ ~ 1.5 ppm (singlet, 3H): The methyl group on the α-carbon (-C(CH₃)(NH₃⁺)-).
-
δ ~ 1.6-1.9 ppm (multiplets, 4H): The two methylene groups (-CH₂-CH₂-). The diastereotopic nature of the protons in the methylene group adjacent to the chiral center may lead to complex splitting patterns.
-
NH₃⁺ protons: The protons of the ammonium group will exchange with D₂O and will likely not be observed as a distinct signal.
¹³C NMR (Expected Chemical Shifts in D₂O)
-
δ ~ 25-35 ppm: The methyl carbons of the tert-butyl group and the α-methyl group.
-
δ ~ 30-45 ppm: The methylene carbons.
-
δ ~ 55-65 ppm: The quaternary α-carbon.
-
δ ~ 175-185 ppm: The carbonyl carbon of the carboxylic acid.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule. For the hydrochloride salt, the following characteristic absorption bands are expected:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3000-3300 (broad) | N-H stretch | Ammonium (-NH₃⁺) |
| ~2500-3000 (broad) | O-H stretch | Carboxylic acid (-COOH) |
| ~1700-1730 | C=O stretch | Carboxylic acid (-COOH) |
| ~1500-1600 | N-H bend | Ammonium (-NH₃⁺) |
| ~1400-1480 | C-H bend | Alkyl groups |
The presence of the hydrochloride salt significantly influences the spectrum compared to the free amino acid (zwitterionic form). In the salt, the amine is protonated (-NH₃⁺) and the carboxylic acid is in its neutral form (-COOH).[2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Electrospray Ionization (ESI-MS)
-
Positive Ion Mode: The most prominent ion observed will be the [M+H]⁺ ion of the free amino acid, corresponding to the loss of HCl. For C₉H₁₉NO₂, the expected m/z would be approximately 174.14.
-
Fragmentation (MS/MS): Collision-induced dissociation (CID) of the parent ion is expected to show characteristic losses. A common fragmentation pathway for α-amino acids is the loss of the carboxyl group as COOH (45 Da) or CO₂ and H₂O.[3][4] The bulky side chain may also undergo fragmentation.
X-ray Crystallography
For an absolute confirmation of the three-dimensional structure, including the stereochemistry of a resolved enantiomer, single-crystal X-ray diffraction is the gold standard.[5][6][7][8] This technique would provide precise bond lengths, bond angles, and the conformation of the molecule in the solid state. Obtaining suitable crystals for X-ray diffraction is a critical and often challenging step.[7]
Conclusion
2-Amino-2,5,5-trimethylhexanoic acid HCl is a synthetic amino acid with significant potential in medicinal chemistry and materials science. Its structural analysis requires a combination of sophisticated analytical techniques. This guide has provided a comprehensive framework for its synthesis, purification, and detailed characterization. The proposed experimental protocols are based on established and reliable methodologies, ensuring a high degree of confidence in the results. By understanding the intricate details of its molecular structure, researchers can better harness the unique properties of this promising compound.
References
-
PubChem. 2-Amino-2,5,5-trimethylhexanoic acid. National Center for Biotechnology Information. [Link]
-
Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports. [Link]
-
Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. ResearchGate. [Link]
-
FTIR Spectroscopy Identification question between Free Amino Acid forms and HCL forms. Reddit. [Link]
-
X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. Journal of Applied Crystallography. [Link]
-
What is Protein X-Ray Crystallography?. John Innes Centre. [Link]
-
x Ray crystallography. Journal of Clinical Pathology. [Link]
-
X-ray crystallography. Wikipedia. [Link]
Sources
- 1. 2-Amino-2,5,5-trimethylhexanoic acid | C9H19NO2 | CID 73199757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Protein X-Ray Crystallography? | John Innes Centre [jic.ac.uk]
- 7. mp.bmj.com [mp.bmj.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
